molecular formula C17H18BrNO B4967480 2-bromo-N-(4-sec-butylphenyl)benzamide

2-bromo-N-(4-sec-butylphenyl)benzamide

Cat. No. B4967480
M. Wt: 332.2 g/mol
InChI Key: APVWRNRBDLNDKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-sec-butylphenyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound is a derivative of N-phenylbenzamide and is used primarily as a research tool for studying the role of nuclear factor kappa B (NF-κB) in various biological processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-sec-butylphenyl)benzamide involves the inhibition of NF-κB signaling pathway. This compound targets the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. By inhibiting the IKK complex, 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 prevents the degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB-dependent gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(4-sec-butylphenyl)benzamide have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing cell proliferation. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 has been shown to modulate the immune response by regulating the differentiation and function of immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(4-sec-butylphenyl)benzamide in lab experiments is its specificity and potency in inhibiting the NF-κB signaling pathway. This compound has been shown to be highly selective for the IKK complex and does not affect other signaling pathways. Moreover, 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 has been shown to be effective at low concentrations, which reduces the risk of off-target effects and toxicity.
However, there are also some limitations associated with the use of 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 in lab experiments. One of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, this compound can undergo rapid metabolism and degradation in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions that can be explored in the context of 2-bromo-N-(4-sec-butylphenyl)benzamide research. One potential direction is to investigate the role of this compound in modulating the gut microbiome and its potential therapeutic applications in gut-related diseases. Another direction is to evaluate the efficacy of 2-bromo-N-(4-sec-butylphenyl)benzamide 11-7082 in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to develop more effective formulations for its delivery.

Synthesis Methods

The synthesis of 2-bromo-N-(4-sec-butylphenyl)benzamide involves the reaction of 4-sec-butylphenylamine with 2-bromobenzoyl chloride in the presence of a base. This reaction results in the formation of the target compound in high yield and purity. The synthesis has been optimized to ensure reproducibility and scalability.

Scientific Research Applications

2-bromo-N-(4-sec-butylphenyl)benzamide has been extensively used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. Dysregulation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

2-bromo-N-(4-butan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-3-12(2)13-8-10-14(11-9-13)19-17(20)15-6-4-5-7-16(15)18/h4-12H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVWRNRBDLNDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[4-(butan-2-yl)phenyl]benzamide

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